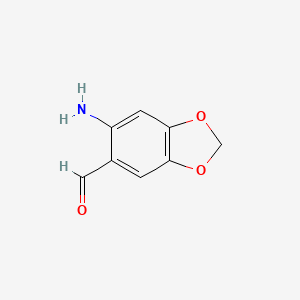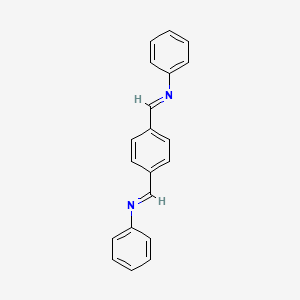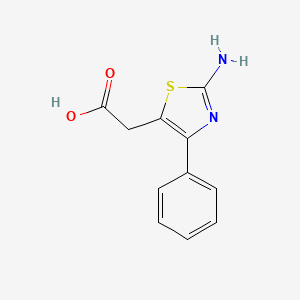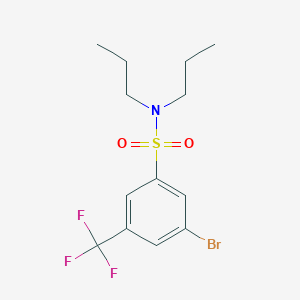
3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H17BrF3NO2S It is characterized by the presence of a bromine atom, trifluoromethyl group, and sulfonamide group attached to a benzene ring
Applications De Recherche Scientifique
3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
Target of Action
The primary targets of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide are currently unknown
Mode of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, often act as inhibitors of enzymes, disrupting essential biochemical processes .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways . Sulfonamides are generally known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth .
Result of Action
As a sulfonamide, it may exhibit antibacterial properties by inhibiting bacterial growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the brominated benzene derivative with chlorosulfonic acid (HSO3Cl) to form the corresponding sulfonyl chloride, which is then reacted with dipropylamine (C6H15N) to yield the sulfonamide.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Conducted in acidic or basic aqueous solutions at room temperature or slightly elevated temperatures.
Reduction: Carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides with various functional groups.
Oxidation: Production of sulfonic acids and other oxidized derivatives.
Reduction: Generation of amines and other reduced products.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-5-(trifluoromethyl)phenol: Similar structure but lacks the sulfonamide and dipropyl groups.
3-bromo-5-fluoro-2-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring and has a fluorine atom instead of the dipropyl groups.
1-bromo-3,5-bis(trifluoromethyl)benzene: Similar structure but lacks the sulfonamide and dipropyl groups.
Uniqueness
3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its bromine, trifluoromethyl, and sulfonamide groups, which confer distinct chemical properties and reactivity. The presence of dipropyl groups further enhances its lipophilicity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
3-bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrF3NO2S/c1-3-5-18(6-4-2)21(19,20)12-8-10(13(15,16)17)7-11(14)9-12/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJYPGDHDNNWCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650464 |
Source


|
| Record name | 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-78-1 |
Source


|
| Record name | 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
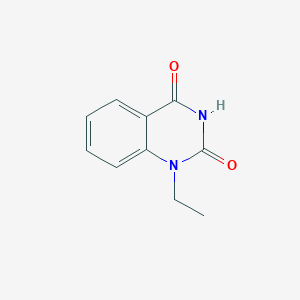
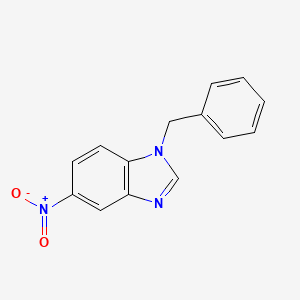
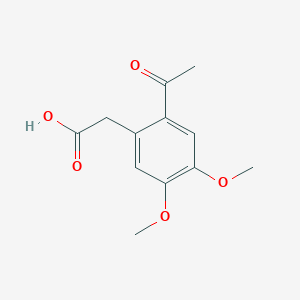
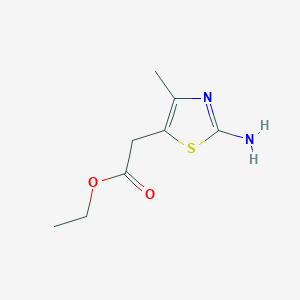
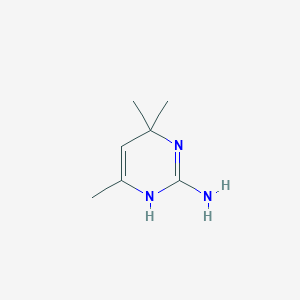

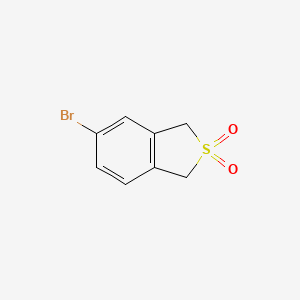
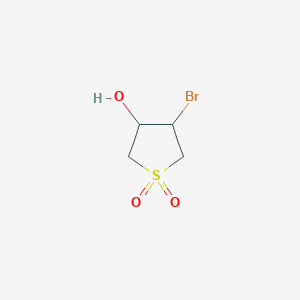
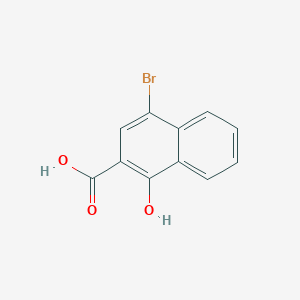
![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)
